N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a pyrazine ring, an imidazole ring, and a trifluoromethoxy-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
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Formation of the Pyrazine-Imidazole Intermediate: : The initial step involves the formation of the pyrazine-imidazole intermediate. This can be achieved through a condensation reaction between pyrazine-2-carboxylic acid and 1H-imidazole in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
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Alkylation: : The intermediate is then subjected to alkylation using an appropriate alkylating agent, such as 2-bromoethylamine, under basic conditions to introduce the ethyl linker.
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Coupling with 4-(Trifluoromethoxy)benzoic Acid: : The final step involves coupling the alkylated intermediate with 4-(trifluoromethoxy)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazine and imidazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction: : Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
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Substitution: : The trifluoromethoxy group on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the pyrazine and imidazole rings
Reduction: Corresponding amine derivatives
Substitution: Substituted benzamide derivatives
Scientific Research Applications
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.
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Biological Studies: : It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
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Materials Science: : The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and imidazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
- N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to pyridine or quinoline analogs. This uniqueness can influence the compound’s binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)27-13-3-1-12(2-4-13)16(26)24-8-10-25-9-7-23-15(25)14-11-21-5-6-22-14/h1-7,9,11H,8,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIZMEDQSTWEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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